3-chloro-5,5-dimethyl-4,5-dihydroisoxazole 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Brand Name: Vulcanchem
CAS No.: 326829-08-7
VCID: VC7864899
InChI: InChI=1S/C5H8ClNO/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3
SMILES: CC1(CC(=NO1)Cl)C
Molecular Formula: C5H8ClNO
Molecular Weight: 133.57 g/mol

3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

CAS No.: 326829-08-7

Cat. No.: VC7864899

Molecular Formula: C5H8ClNO

Molecular Weight: 133.57 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-5,5-dimethyl-4,5-dihydroisoxazole - 326829-08-7

Specification

CAS No. 326829-08-7
Molecular Formula C5H8ClNO
Molecular Weight 133.57 g/mol
IUPAC Name 3-chloro-5,5-dimethyl-4H-1,2-oxazole
Standard InChI InChI=1S/C5H8ClNO/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3
Standard InChI Key YMCWJQIZJIKFHO-UHFFFAOYSA-N
SMILES CC1(CC(=NO1)Cl)C
Canonical SMILES CC1(CC(=NO1)Cl)C

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

The molecular formula of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole is C₅H₈ClNO, with a molecular weight of 133.58 g/mol . Its IUPAC name, 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole, reflects the saturated dihydroisoxazole ring system, where the 4,5-dihydro designation indicates partial saturation between the 4- and 5-positions. The SMILES notation (ClC(C1)=NOC1(C)C) further clarifies the arrangement of substituents (Figure 1) .

Table 1: Key Identifiers of 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole

PropertyValueSource
CAS Number326829-08-7
Molecular FormulaC₅H₈ClNO
Molecular Weight133.58 g/mol
Purity95%
MDL NumberMFCD27997642

The chlorine atom at the 3-position enhances electrophilic reactivity, while the geminal dimethyl groups at the 5-position introduce steric hindrance, influencing both stability and reaction pathways .

Synthesis and Manufacturing

Industrial Preparation Methodology

A patented four-step synthesis route (CN117285479A) outlines the production of this compound from readily available precursors :

  • Step 1: Formation of 3-Methyl-1-nitro-2-butanol
    Isobutyraldehyde (I) reacts with nitromethane (II) under alkaline conditions (e.g., NaOH or KOH) in the presence of copper salts and phenanthroline. Optimal molar ratios (I:II = 1:1–1.2) and solvents like dichloromethane yield the nitro alcohol intermediate (III) at 25–30°C .

  • Step 2: Synthesis of 3-Methyl-2-butenaldoxime (IV)
    Intermediate III undergoes reaction with carbon disulfide and an organic base (e.g., triethylamine) at 20–30°C. The exothermic reaction requires careful temperature control to prevent decomposition .

  • Step 3: Cyclization to 5,5-Dimethyl-4,5-dihydro-isoxazole (V)
    Oxime IV is cyclized using organic acids (e.g., trifluoroacetic acid) and bases (e.g., N-methylaniline) in inert solvents (e.g., toluene). The reaction proceeds at 40–45°C with a molar ratio of 1:0.1 (I:acid) .

  • Step 4: Chlorination to Final Product (VI)
    Compound V is treated with chlorine gas in dichloromethane at 10–15°C. The low temperature minimizes side reactions, achieving yields >80% .

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsTemperatureYield
1Isobutyraldehyde, nitromethane, Cu salt25–30°C75–85%
2Carbon disulfide, triethylamine20–30°C70–78%
3Trifluoroacetic acid, N-methylaniline40–45°C65–72%
4Cl₂ in CH₂Cl₂10–15°C80–85%

This method emphasizes cost-effectiveness and scalability, critical for industrial production .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) . Its stability under standard laboratory conditions is attributed to the electron-withdrawing chlorine and steric protection from the dimethyl groups .

Table 3: Physicochemical Data

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density~1.2 g/cm³ (estimated)
Solubility in DMSOHigh
StabilityStable at RT

Reactivity and Chemical Behavior

Electrophilic Substitution

The chlorine atom at the 3-position serves as a leaving group, enabling nucleophilic displacement reactions. For example, treatment with amines or alkoxides can yield substituted isoxazoles, valuable in medicinal chemistry .

Ring-Opening Reactions

Under acidic conditions, the dihydroisoxazole ring undergoes hydrolysis to form β-chloro ketones, intermediates in heterocyclic synthesis .

Applications

Pharmaceutical Intermediates

The compound is a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents. Its rigid isoxazole core enhances binding affinity in drug-receptor interactions .

Agrochemicals

Derivatives of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole are employed in herbicides and fungicides, leveraging its stability and reactivity.

Recent Developments and Future Directions

Recent patents highlight innovations in catalytic systems for chlorination (e.g., using N-chlorosuccinimide) . Future research may explore enantioselective synthesis and green chemistry approaches to reduce waste.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator